4-Cyclobutylnicotinic acid
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Overview
Description
4-Cyclobutylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclobutyl group attached to the nicotinic acid structure
Mechanism of Action
Target of Action
4-Cyclobutylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the nicotinic acid receptors, which are G-protein coupled receptors (GPCRs) present in various tissues throughout the body . These receptors play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The interaction of this compound with its targets involves the binding of the compound to the nicotinic acid receptors. This binding triggers a series of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
This compound, as a derivative of nicotinic acid, is likely involved in the NAD-dependent pathways . Nicotinic acid and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in redox metabolism .
Pharmacokinetics
Nicotinic acid is known to be extensively metabolized by cytochrome P450 3A4 . The bioavailability of this compound would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of nicotinic acid due to their structural similarity. Nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .
Biochemical Analysis
Biochemical Properties
4-Cyclobutylnicotinic acid, like its parent compound nicotinic acid, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for numerous biochemical reactions in the body, including those involved in energy metabolism and DNA repair .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of nicotinic acid, given their structural similarity. Nicotinic acid and its derivatives are known to influence cell function by affecting various cellular processes. For example, they play a crucial role in cellular metabolism by serving as precursors for NAD+ and NADP+, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to NAD+ and NADP+ within the cell . The formation of NAD+ from nicotinic acid occurs in a three-step process, while its formation from nicotinamide occurs in a two-step process .
Temporal Effects in Laboratory Settings
It is known that the effects of nicotinic acid and its derivatives can change over time, depending on factors such as dosage, duration of exposure, and the specific biochemical pathways involved .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of nicotinic acid and its derivatives can vary with dosage . For example, high doses of nicotinic acid can have lipid-lowering effects, while lower doses are often used for their role in preventing pellagra, a disease caused by niacin deficiency .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the formation of NAD+ and NADP+ . These pathways involve several enzymes and cofactors, including nicotinamide phosphoribosyltransferase and 5-phosphoribosyl 1-pyrophosphate .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported into cells via specific transporters .
Subcellular Localization
Given its role as a precursor for NAD+ and NADP+, it is likely to be found in various subcellular compartments where these co-factors are required, such as the mitochondria and the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylnicotinic acid typically involves the introduction of a cyclobutyl group to the nicotinic acid framework. One common method is the cycloaddition reaction, where a cyclobutene derivative reacts with nicotinic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as palladium, and a suitable solvent, like tetrahydrofuran, to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in metabolism and as a vitamin.
Cyclobutylcarboxylic Acid: Another derivative with a cyclobutyl group, but lacking the nicotinic acid structure.
Pyridinecarboxylic Acids: A class of compounds with similar structural features but different substituents.
Uniqueness: 4-Cyclobutylnicotinic acid is unique due to the presence of both the cyclobutyl group and the nicotinic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclobutylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYKQZNBDJOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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